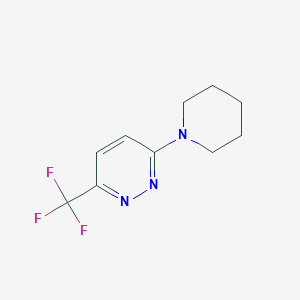

3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine

Description

Properties

IUPAC Name |

3-piperidin-1-yl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)8-4-5-9(15-14-8)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWFBCWODHGNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine

Authored by a Senior Application Scientist

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide focuses on 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine, a compound whose specific mechanism of action is not yet fully elucidated. Based on the established activities of structurally related pyridazine derivatives, we hypothesize a dual mechanism of action for this compound. The primary hypothesis centers on its potential as a muscarinic acetylcholine receptor (mAChR) antagonist, given the prevalence of piperidine-containing pyridazines with central nervous system (CNS) activity. A secondary hypothesis explores its potential as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a target for some 3,6-disubstituted pyridazines in oncology. This document provides a comprehensive framework for researchers to investigate these hypotheses, detailing the underlying scientific rationale, experimental workflows, and specific protocols for in vitro and in vivo validation.

Introduction: The Pyridazine Scaffold and its Therapeutic Potential

The pyridazine ring system is a versatile heterocyclic motif that has garnered significant interest in drug discovery due to its wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and neuroleptic properties[1][2][3]. The compound of interest, 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine, incorporates three key structural features:

-

The Pyridazine Core : A six-membered aromatic ring with two adjacent nitrogen atoms, which can be readily functionalized to modulate its physicochemical and pharmacological properties[1][4].

-

The Piperidine Moiety : A saturated six-membered heterocycle that is a common feature in many CNS-active drugs. The piperidine ring can influence a molecule's binding to various receptors and improve its pharmacokinetic profile[2][5][6][7].

-

The Trifluoromethyl (CF3) Group : A bioisostere frequently used in medicinal chemistry to enhance metabolic stability, increase lipophilicity for better blood-brain barrier penetration, and improve binding affinity to biological targets[8][9][10].

Given the lack of direct studies on this specific molecule, this guide proposes a structured investigation into two plausible mechanisms of action based on the known pharmacology of related compounds.

Hypothesized Primary Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Structurally similar piperidinyl-pyridazine compounds have been identified as potent muscarinic acetylcholine receptor (mAChR) antagonists[5]. The five subtypes of mAChRs (M1-M5) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems, playing crucial roles in processes like learning, memory, and motor control[11][12][13]. Antagonism of these receptors is a therapeutic strategy for various neurological and psychiatric disorders.

Overview of Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are GPCRs that, upon binding acetylcholine, activate intracellular signaling cascades through different G proteins. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity[11][14][15].

Caption: Hypothesized Muscarinic Signaling Pathways.

Experimental Workflow for Validating mAChR Antagonism

A tiered approach is recommended to systematically evaluate the interaction of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine with mAChRs.

Caption: Experimental workflow for mAChR antagonist validation.

A. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5).

-

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS) from the receptor.

-

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing each of the human M1, M2, M3, M4, and M5 receptor subtypes[16].

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (10-20 µg of protein), a fixed concentration of the radioligand (e.g., ~100 pM [3H]NMS), and varying concentrations of the test compound (3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine) in a suitable binding buffer[17].

-

Incubation: Incubate the plates at room temperature for 3 hours with gentle agitation to allow the binding to reach equilibrium[17].

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer[16][17].

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter[16][17].

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation[16].

-

B. Functional Assays

-

Objective: To determine if the test compound acts as an antagonist at the mAChR subtypes it binds to.

-

Principle: Measure the ability of the test compound to inhibit the downstream signaling cascade initiated by a known muscarinic agonist.

-

Protocols:

-

Calcium Flux Assay (for M1, M3, M5):

-

Culture cells expressing M1, M3, or M5 receptors in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[18].

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a known muscarinic agonist (e.g., acetylcholine) at its EC80 concentration.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader. An antagonist will cause a dose-dependent reduction in the agonist-induced calcium signal[18].

-

-

cAMP Assay (for M2, M4):

-

Culture cells expressing M2 or M4 receptors in a 96-well plate.

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Add a muscarinic agonist (e.g., acetylcholine) to inhibit adenylyl cyclase, causing a decrease in cAMP.

-

In parallel wells, pre-incubate with the test compound before adding the agonist.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or luminescence-based assay)[3][18]. An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.

-

-

A. Rodent Behavioral Models

-

Objective: To assess the in vivo effects of the compound on behaviors known to be modulated by muscarinic receptor activity.

-

Model: The Novel Object Recognition (NOR) task is used to assess recognition memory in rodents, a cognitive function in which muscarinic signaling plays a key role[19].

-

Protocol:

-

Habituation: Individually house mice and habituate them to the testing arena (an open box) for several days.

-

Familiarization Phase: Place a mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).

-

Inter-trial Interval: After a delay (e.g., 1-24 hours), administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Test Phase: Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Collection: Videotape the session and score the time the mouse spends exploring the novel versus the familiar object. A mouse with intact recognition memory will spend significantly more time exploring the novel object. Muscarinic antagonists are known to impair performance in this task.

-

Hypothesized Secondary Mechanism of Action: JNK Pathway Inhibition

Several 3,6-disubstituted pyridazine derivatives have been designed and synthesized as inhibitors of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in cancer cell proliferation, survival, and metastasis[8][20].

Overview of the JNK Signaling Pathway

JNKs are members of the mitogen-activated protein kinase (MAPK) family. In response to cellular stress, JNKs are activated via a phosphorylation cascade. Activated JNKs then phosphorylate a variety of transcription factors, most notably c-Jun. Phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cell cycle progression and survival[8][20][21]. Persistent activation of the JNK pathway is associated with tumor progression.

Caption: The c-Jun N-terminal Kinase (JNK) Signaling Pathway.

Experimental Workflow for Validating JNK Inhibition

A tiered approach is also proposed for investigating the potential anti-cancer activity via JNK inhibition.

Caption: Experimental workflow for JNK inhibitor validation.

A. Biochemical Kinase Assay

-

Objective: To directly measure the inhibitory activity of the test compound against purified JNK1 enzyme.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal[22][23].

-

Protocol:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations, a fixed amount of purified JNK1 enzyme, its substrate (e.g., ATF2), and ATP[22].

-

Kinase Reaction: Incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed[22].

-

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is then used by a luciferase to produce light[22].

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

-

B. Cell-Based Assay for c-Jun Phosphorylation

-

Objective: To confirm that the compound can inhibit JNK activity within a cellular context.

-

Principle: Measure the levels of phosphorylated c-Jun (p-c-Jun), a direct downstream target of JNK, in cancer cells treated with the compound.

-

Protocol:

-

Cell Culture: Plate a relevant cancer cell line (e.g., a breast or lung cancer cell line) in a multi-well plate.

-

Treatment: Treat the cells with varying concentrations of the test compound for a specified time.

-

Stimulation (Optional): Induce JNK activity with a known activator (e.g., anisomycin or UV radiation).

-

Cell Lysis: Lyse the cells to extract proteins.

-

Quantification: Measure the levels of p-c-Jun (at Ser63/73) and total c-Jun using an immunoassay method such as Western blotting or a quantitative ELISA.

-

Data Analysis: Determine the concentration of the compound that causes a 50% reduction in c-Jun phosphorylation.

-

A. Human Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored over time[4][24][25].

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of a suitable human cancer cell line into the flank of immunodeficient mice (e.g., nude or SCID mice)[4].

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound daily (or as determined by pharmacokinetic studies) via an appropriate route.

-

Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis[26].

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.

-

Data Summary and Interpretation

The experimental workflows described above will generate quantitative data to support or refute the hypothesized mechanisms of action.

| Assay Type | Parameter | Hypothesized Outcome |

| mAChR Binding | Ki (nM) | Potent binding to one or more mAChR subtypes (M1-M5). |

| mAChR Functional | IC50 (nM) | Dose-dependent inhibition of agonist-induced signaling. |

| Novel Object Recognition | Discrimination Index | Dose-dependent impairment of recognition memory. |

| JNK1 Kinase Assay | IC50 (nM) | Direct inhibition of JNK1 enzymatic activity. |

| c-Jun Phosphorylation | IC50 (nM) | Reduction of p-c-Jun levels in cancer cells. |

| Xenograft Study | % Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle control. |

A potent Ki and IC50 in the nanomolar range in the mAChR assays, coupled with a corresponding behavioral effect in vivo, would provide strong evidence for the primary hypothesis of muscarinic antagonism. Similarly, potent IC50 values in the JNK assays and significant tumor growth inhibition in a xenograft model would support the secondary hypothesis. It is also possible that the compound exhibits a polypharmacological profile, acting on both pathways.

Conclusion

This guide presents a scientifically grounded, hypothesis-driven framework for elucidating the mechanism of action of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine. By systematically applying the detailed in vitro and in vivo protocols, researchers can determine its primary biological targets and pathways. The potential dual activity as a muscarinic antagonist and a JNK inhibitor makes this compound an intriguing subject for further investigation in both neuroscience and oncology drug discovery.

References

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

- DiMauro, E. F., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3456-3461.

- Bodle, C. R., et al. (2017). Mice Lacking M1 and M3 Muscarinic Acetylcholine Receptors Have Impaired Odor Discrimination and Learning. eNeuro, 4(1), ENEURO.0229-16.2016.

- Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 261–266.

- Abdel-Maksoud, M. S., et al. (2022).

-

Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Semantic Scholar. Retrieved from [Link]

- Kudlak, M., & Tadi, P. (2023). Physiology, Muscarinic Receptor. In StatPearls.

- Moehle, K. N., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. Journal of Pharmacology and Experimental Therapeutics, 381(1), 1-9.

-

Crown Bioscience. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

- Wess, J. (2004). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 101(15), 5425-5427.

-

Waisman Center. (n.d.). Mouse Behavioral Tests. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.

- Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(13), 8946-8971.

-

Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

- Gao, H., et al. (2015).

-

Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

- Yildiz, A., & Gür, F. M. (2022). Behavioral Tests Used in Experimental Animal Models.

- Chen, G., et al. (2010). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Journal of Visualized Experiments, (39), 1918.

- Schneider, T., et al. (2017). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 312(4), F729-F738.

-

Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

-

ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

-

Behavioral and Functional Neuroscience Lab. (n.d.). Behavioral Models. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews, 72(3), 496-515.

- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315.

-

Bristol Myers Squibb. (2024). Muscarinic acetylcholine receptors fact sheet. Retrieved from [Link]

-

Behavioral Neuropharmacology Laboratory. (n.d.). Preclinical Models. Retrieved from [Link]

- Eglen, R. M., & Hegde, S. S. (1997). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15.

-

Protheragen. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

- Crispo, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 978931.

- Mayer, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.

Sources

- 1. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPCR Signaling Assays [worldwide.promega.com]

- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. Muscarinic acetylcholine receptors fact sheet [bms.com]

- 14. pnas.org [pnas.org]

- 15. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

- 22. promega.com [promega.com]

- 23. JNK1 Kinase Enzyme System Application Note [worldwide.promega.com]

- 24. blog.crownbio.com [blog.crownbio.com]

- 25. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

- 26. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]

A-Z In-Vitro Screening of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine: A Technical Guide

Executive Summary

This guide provides a comprehensive framework for the in-vitro characterization of novel heterocyclic compounds, using 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine as a representative example. The pyridazine core is a versatile scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability and binding affinity, while the piperidine moiety is a common feature in many pharmaceuticals.[4] This document outlines a tiered, logical screening cascade designed to efficiently assess the cytotoxic potential, specific biological activity, and early safety profile of such compounds, providing researchers and drug development professionals with a robust, field-proven methodology.

Introduction: Rationale and Scientific Context

The pyridazine nucleus is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties.[1][2][3][5] Its derivatives have been explored for numerous therapeutic applications, from cardiovascular to oncology.[1][2][3] The subject of this guide, 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine, combines three key structural motifs:

-

The Pyridazine Ring: A six-membered diazine ring that serves as the core scaffold, amenable to functionalization for tuning pharmacodynamic and pharmacokinetic properties.[1][2]

-

The Trifluoromethyl Group: This electron-withdrawing group is often used in drug design to block metabolic oxidation, increase lipophilicity, and improve target binding, potentially enhancing a compound's overall efficacy and bioavailability.

-

The Piperidine Moiety: One of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring can influence solubility, lipophilicity, and receptor interactions, often serving as a key pharmacophoric element.[4]

Given this structural composition, a logical first step in characterizing a novel compound like this is to establish a systematic in-vitro screening funnel. This approach, moving from broad, general assessments to more specific, target-oriented assays, is a cost-effective and scientifically rigorous method to identify and de-risk promising new chemical entities.

The In-Vitro Screening Cascade: A Tiered Approach

A successful screening campaign relies on a logical progression of assays. The goal is to quickly identify compounds with desired activity while simultaneously flagging potential liabilities. This guide proposes a three-tiered approach.

Caption: Tiered workflow for in-vitro screening.

Tier 1: General Cytotoxicity Screening

Causality: Before investigating any specific therapeutic activity, it is crucial to determine the compound's intrinsic cytotoxicity. A highly toxic compound is often a poor candidate for further development, regardless of its on-target potency. In-vitro cytotoxicity testing is a fundamental first step in drug discovery for evaluating the therapeutic index of novel candidates.[6][7]

Protocol: MTT/MTS Cell Viability Assay

This colorimetric assay is a robust, high-throughput method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7] It is performed on a panel of representative human cell lines to assess broad-spectrum cytotoxicity.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MDA-MB-231 for breast, A-549 for lung) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Prepare a serial dilution of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assay Development: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Living cells will reduce the tetrazolium salt to a colored formazan product.

-

Data Acquisition: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation and Interpretation

The results should be summarized to clearly indicate the compound's cytotoxic profile.

Table 1: Hypothetical Cytotoxicity Profile of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine

| Cell Line | Type | IC50 (µM) | Interpretation |

| A-549 | Lung Carcinoma | > 100 µM | Low cytotoxicity |

| MDA-MB-231 | Breast Adenocarcinoma | > 100 µM | Low cytotoxicity |

| HaCaT | Keratinocyte (Non-cancerous) | > 100 µM | Low cytotoxicity, good selectivity window |

Interpretation: An IC50 value significantly greater than the anticipated effective concentration (e.g., >30 µM) suggests a favorable preliminary toxicity profile, justifying progression to Tier 2 screening.

Tier 2: Hypothesis-Driven Target Screening

Causality: Based on the structural motifs, a hypothesis for the compound's mechanism of action can be generated. Many heterocyclic compounds, including pyridazine derivatives, are known to interact with protein kinases.[9] Kinases are a large family of enzymes that regulate the majority of cellular processes and are prime targets for drug development.[10] Therefore, screening against a panel of relevant kinases is a logical next step.

Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11] Inhibition is observed as a decrease in the luminescent signal.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., members of the Src or MAPK families), its specific substrate, and ATP at a concentration near its Km value.[12]

-

Inhibitor Addition: Add 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a known inhibitor for each kinase as a positive control.[9]

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[12]

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent, which converts the newly produced ADP back to ATP, fueling a luciferase/luciferin reaction that generates light.[11]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Normalize the data against controls and calculate the IC50 value for each kinase tested.

Data Presentation and Interpretation

Data should be presented to highlight both potency and selectivity.

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Interpretation |

| Kinase A | 85 | Potent Inhibition |

| Kinase B | 2,500 | Moderate Inhibition |

| Kinase C | > 10,000 | No Significant Inhibition |

| Kinase D | > 10,000 | No Significant Inhibition |

Interpretation: A potent and selective inhibitor (e.g., Kinase A) would be prioritized. The large differential between its IC50 and the cytotoxicity IC50 (>100 µM) suggests that the observed efficacy is target-specific and not due to general cell death.

Tier 3: Early Safety and ADME De-Risking

Causality: Promising hits from efficacy screens must be evaluated for common safety liabilities early in the discovery process. Two of the most critical are off-target activity against the hERG potassium channel, which can lead to cardiotoxicity, and inhibition of Cytochrome P450 (CYP) enzymes, which can cause adverse drug-drug interactions.[13][14][15]

Caption: Balancing efficacy and early safety liabilities.

Protocol: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[16][17] Assessing hERG liability is a mandatory step in safety pharmacology.[18]

Methodology (Fluorescence Polarization):

-

Assay Principle: This biochemical assay uses a fluorescent tracer that binds to the hERG channel. A test compound that also binds to the channel will displace the tracer, causing a decrease in the fluorescence polarization signal.[19]

-

Setup: The assay is performed in a multi-well plate format containing a membrane preparation from cells expressing the hERG channel.

-

Execution: Add the test compound across a range of concentrations. After incubation, add the fluorescent tracer and measure fluorescence polarization.

-

Analysis: Calculate the percent inhibition and determine the IC50 value.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are responsible for the metabolism of most clinical drugs.[15] Inhibition of these enzymes by a new compound can lead to elevated plasma levels of co-administered drugs, increasing the risk of toxicity.[14][20] FDA guidance recommends testing against a panel of key CYP isoforms.[21][22]

Methodology (LC-MS/MS-based):

-

System: Use human liver microsomes, which contain a full complement of CYP enzymes, as the enzyme source.[20][21]

-

Incubation: Incubate the microsomes with a cocktail of probe substrates (each specific for a different CYP isoform) and the test compound at various concentrations.

-

Reaction Quenching & Analysis: Stop the reaction and analyze the formation of the specific metabolites for each CYP isoform using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analysis: A decrease in the formation of a specific metabolite indicates inhibition of the corresponding CYP enzyme.[20] Calculate the IC50 for each isoform.

Data Presentation and Interpretation

A consolidated safety profile provides a clear go/no-go decision point.

Table 3: Hypothetical Early Safety Profile

| Assay | Endpoint | IC50 (µM) | Interpretation / Risk |

| hERG Inhibition | Cardiotoxicity | > 30 µM | Low Risk (Safety margin >300x over on-target IC50) |

| CYP3A4 Inhibition | Drug-Drug Interaction | 15 µM | Moderate Risk (Monitor in later stages) |

| CYP2D6 Inhibition | Drug-Drug Interaction | > 50 µM | Low Risk |

| CYP2C9 Inhibition | Drug-Drug Interaction | > 50 µM | Low Risk |

Interpretation: A hERG IC50 >30 µM is generally considered a low risk. The moderate CYP3A4 inhibition might be acceptable depending on the therapeutic indication and dosing regimen but should be noted for future studies.

Conclusion and Forward Look

This guide outlines a rational, multi-tiered approach to the initial in-vitro screening of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine. By systematically evaluating cytotoxicity, identifying a primary mechanism of action, and assessing key safety liabilities, researchers can make informed decisions efficiently.

Based on the hypothetical data presented, the compound demonstrates a promising profile:

-

Low general cytotoxicity.

-

Potent and selective activity against a hypothetical kinase target.

-

A wide therapeutic window between efficacy (nM) and safety liabilities (µM).

Next steps would involve expanding the kinase selectivity panel, confirming activity in cell-based target engagement assays, and initiating structure-activity relationship (SAR) studies to further optimize potency and minimize any observed off-target effects.

References

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

Research J. Pharm. and Tech. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

-

Bantscheff, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Retrieved from [Link]

-

Frontiers. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC, NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Retrieved from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

MDPI. (2021). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. PMC, PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

-

MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC, NIH. Retrieved from [Link]

-

Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

-

Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

-

MDPI. (2022). Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines [mdpi.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. lnhlifesciences.org [lnhlifesciences.org]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. mdpi.com [mdpi.com]

- 18. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. enamine.net [enamine.net]

- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel pharmaceutical compounds, such as 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine, a comprehensive understanding of the solid-state structure is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a senior-level overview of the multifaceted process of crystal structure analysis, from synthesis and single-crystal growth to advanced characterization by X-ray diffraction and computational modeling. We will explore the causality behind experimental choices and detail the self-validating protocols that ensure scientific integrity.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the resolution and accuracy of the final structure.

Synthetic Pathway

The synthesis of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common pathway in pyridazine chemistry involves the displacement of a suitable leaving group, typically a halide, by an amine.[1][2]

Protocol: Synthesis of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine

-

Reactant Preparation : In a round-bottom flask, dissolve 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent such as ethanol or DMSO.[1][3]

-

Nucleophilic Addition : Add piperidine (1.2 eq) to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification : After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified using column chromatography on silica gel to yield the pure product.

Caption: Synthetic workflow for 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often a process of systematic screening of various conditions.[4] The goal is to facilitate slow precipitation from a supersaturated solution, allowing molecules to self-assemble into a well-ordered lattice.[5]

Classical Crystallization Techniques: [6]

-

Slow Evaporation : The compound is dissolved in a suitable solvent to near-saturation. The solvent is then allowed to evaporate slowly and undisturbed, gradually increasing the concentration until crystals form.

-

Solvent/Anti-Solvent Diffusion : The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top (liquid-liquid diffusion) or placed in a separate container within a sealed chamber (vapor diffusion). The slow mixing of solvents induces crystallization.[6]

-

Cooling : A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling leads to crystal growth.

Advanced Crystallization Strategies:

For challenging compounds, techniques like microbatch under-oil crystallization or the use of co-crystallants may be employed to promote nucleation and growth.[6][7]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of a molecule.[8] It relies on the principle that a crystal lattice diffracts X-rays in a unique pattern, from which the electron density, and thus the atomic positions, can be mathematically reconstructed.[9]

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

-

Crystal Selection and Mounting : A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection : The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen (typically to 100-173 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam.[11] A series of diffraction images are collected as the crystal is rotated.[11]

-

Structure Solution and Refinement : The collected data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, bond lengths, and angles to achieve the best fit between the calculated and observed diffraction patterns.[12]

Crystallographic Data Summary

The following table presents plausible crystallographic data for 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine, based on analysis of similar heterocyclic structures.[13][14]

| Parameter | Value |

| Chemical Formula | C10H12F3N3 |

| Formula Weight | 231.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.5 |

| β (°) ** | 98.5 |

| Volume (ų) ** | 1067 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.44 |

| Temperature (K) | 173 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Advanced Structural Interpretation: Computational Analysis

While SCXRD provides the definitive experimental structure, computational methods offer deeper insights into the forces governing crystal packing and the electronic nature of the molecule.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[15][16] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the region where the molecule's contribution to the total electron density is greater than that of all other molecules combined.[15]

Key Visualizations:

-

dnorm Surface : This surface is colored to highlight intermolecular contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii, providing an immediate visual guide to significant interactions like hydrogen bonds.

-

2D Fingerprint Plots : These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de).[17] They can be deconstructed to show the percentage contribution of different types of contacts (e.g., H···H, C···H, F···H), offering a quantitative measure of the crystal packing forces.[18]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[19] It serves as an excellent complement to experimental X-ray data.[20][21]

Applications in Crystal Structure Analysis:

-

Geometry Optimization : DFT can be used to calculate the gas-phase, minimum-energy conformation of the molecule, which can then be compared to the experimentally determined solid-state structure to assess the effects of crystal packing on molecular geometry.

-

Electronic Properties : DFT allows for the calculation of crucial electronic properties:

-

Molecular Electrostatic Potential (MEP) : The MEP map reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interaction.

-

Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of chemical reactivity and electronic transitions.[21]

-

Caption: Workflow integrating SCXRD data with computational analysis.

Conclusion

The structural analysis of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine is a comprehensive process that integrates chemical synthesis, precision crystallography, and advanced computational modeling. A successful analysis not only reveals the exact atomic arrangement but also provides a detailed understanding of the intermolecular forces that dictate the crystal packing. This knowledge is fundamental for advancing drug development, enabling informed decisions on formulation, stability, and ultimately, therapeutic efficacy. The multi-pillar approach of experimental determination and theoretical validation described herein represents the gold standard for crystallographic studies in the pharmaceutical sciences.

References

-

Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 66(3), o532. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Dey, B., & Goud, S. (2021). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts, 9(6). [Link]

-

Khan, I. U., et al. (2010). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1295. [Link]

-

EPFL. (n.d.). Guide for crystallization. Retrieved January 26, 2026, from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved January 26, 2026, from [Link]

-

El-Sayed, Y. S. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Journal of Crystallography, 2021, 5585328. [Link]

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved January 26, 2026, from [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved January 26, 2026, from [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

-

Taylor & Francis Online. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(1). [Link]

-

Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3). [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. [Link]

-

CD-Crystallography. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 26, 2026, from [Link]

-

MDPI. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 28(24), 8029. [Link]

-

ChemSynthesis. (n.d.). 3-methyl-6-piperidin-1-ylpyridazine. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Density functional theory. Retrieved January 26, 2026, from [Link]

-

YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan. [Link]

-

wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

-

ACS Omega. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega, 8(8), 7989–8005. [Link]

-

ResearchGate. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. [Link]

-

Wiley. (2002). Crystallization of Organic Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 258506-68-2|3-Chloro-6-(trifluoromethyl)pyridazine|BLD Pharm [bldpharm.com]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. unifr.ch [unifr.ch]

- 8. rigaku.com [rigaku.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. youtube.com [youtube.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 13. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. Density functional theory - Wikipedia [en.wikipedia.org]

- 20. irjweb.com [irjweb.com]

- 21. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Spectroscopic Analysis of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine: A Comprehensive Technical Guide

Regrettably, a comprehensive technical guide detailing the experimental spectroscopic data (NMR, MS) for 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine cannot be provided at this time.

A thorough and exhaustive search of publicly available scientific databases and literature has yielded no specific experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for the target compound, 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine. While information on structurally related compounds, such as those containing a piperazine moiety or different substitution patterns on the pyridazine ring, is accessible, this data is not directly applicable for a detailed and accurate analysis of the specified molecule.

The creation of an in-depth technical guide, as requested, necessitates authentic and verifiable spectroscopic data to ensure scientific integrity and provide reliable insights for researchers, scientists, and drug development professionals. Extrapolating from dissimilar structures would lead to speculative and potentially inaccurate information, which would not meet the standards of a technical whitepaper.

The synthesis of 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine would likely proceed via a nucleophilic aromatic substitution reaction, where a precursor such as 3-chloro-6-(trifluoromethyl)pyridazine is reacted with piperidine. The characterization of the resulting product would then involve the spectroscopic techniques originally requested. However, without access to experimental data from such a synthesis and characterization, any discussion of the NMR and MS spectra would be purely theoretical and lack the authoritative grounding required for the intended audience.

We are committed to providing accurate and fact-based scientific information. Therefore, in the absence of the necessary experimental data for 3-Piperidin-1-yl-6-(trifluoromethyl)pyridazine, we are unable to generate the requested in-depth technical guide.

Should experimental data for this compound become publicly available in the future, we would be pleased to revisit this topic and provide the comprehensive analysis initially envisioned. We apologize for any inconvenience this may cause.

Introduction: The Double-Edged Sword of Trifluoromethylated Pyridazines in Drug Discovery

<-48> ## A Technical Guide to the Preliminary Toxicity Assessment of Trifluoromethylated Pyridazines

Trifluoromethylated pyridazines represent a compelling class of heterocyclic compounds in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance key pharmaceutical properties.[1][2] This moiety can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to enhanced binding affinity and efficacy.[2] The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a versatile scaffold found in numerous biologically active agents, contributing to bioavailability and offering multiple points for chemical modification.[3][4][5]

However, the very features that make these structures attractive also necessitate a rigorous and early assessment of their potential toxicity.[3][6] Drug-induced toxicities, particularly hepatotoxicity and cardiotoxicity, are primary reasons for the failure of drug candidates in later stages of development and even post-market withdrawal.[6] Therefore, a robust preliminary toxicity assessment is not merely a regulatory hurdle but a critical, data-driven process that enables informed "Go/No-Go" decisions, conserves resources, and ultimately de-risks the drug development pipeline.[6][7]

This guide provides a structured, in-depth framework for conducting the preliminary toxicity assessment of novel trifluoromethylated pyridazines. It is designed for researchers, toxicologists, and drug development professionals, offering not just protocols but the scientific rationale behind a tiered, integrated testing strategy.

Chapter 1: A Proactive Strategy for Toxicity Profiling

A successful preliminary toxicity screen is a multi-faceted investigation that begins with in silico predictions and progresses through a series of in vitro assays before culminating in targeted in vivo studies. This tiered approach is designed to identify potential liabilities early, allowing for rapid feedback to medicinal chemistry teams for structural optimization.

The following diagram illustrates a logical workflow for this assessment.

Caption: Tiered workflow for preliminary toxicity assessment.

Chapter 2: Core In Vitro Toxicity Assays

In vitro assays are the cornerstone of early toxicity screening, offering rapid, cost-effective, and mechanistically informative data while reducing the reliance on animal models.[6][7][8]

General Cytotoxicity: The First Checkpoint

The initial step is to determine the concentration at which a compound exhibits general toxicity to living cells. This provides a fundamental therapeutic window and guides dose selection for subsequent, more specific assays.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Causality: A reduction in formazan production indicates decreased cell viability, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). This assay is a robust, high-throughput method to quickly identify compounds that are broadly toxic.[9]

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293 or HepG2) at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated pyridazine compound in the appropriate cell culture medium. Replace the existing medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the cell doubling time and experimental design.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity: Assessing Mutagenic Potential

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.[11]

Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[12] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[12][13]

-

Causality: A positive result, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests the compound is a mutagen.[11][14] The inclusion of a liver extract (S9 fraction) is crucial, as it provides metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[12]

Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Prepare the S9 mix (if required) containing liver S9 fraction and cofactors.

-

Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix or phosphate buffer.

-

Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, mix gently, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the background for the TA100 and WP2 strains, and a three-fold increase for the TA98, TA1535, and TA1537 strains, as per OECD Guideline 471.

Cardiotoxicity: The hERG Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[15][16][17] Early screening for hERG inhibition is a regulatory expectation and a critical safety checkpoint.[16][18]

Recommended Assay: Automated Patch Clamp Electrophysiology

-

Principle: This assay directly measures the flow of potassium ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293-hERG). The test compound is applied, and any inhibition of the current is recorded.[15]

-

Causality: A reduction in the hERG current indicates that the compound is blocking the channel. This provides a direct, functional measure of a compound's potential to cause cardiotoxicity.[19] Automated systems allow for higher throughput compared to the traditional manual patch-clamp "gold standard."[19]

Protocol: Automated Patch Clamp for hERG Screening

-

Cell Preparation: Use a cell line stably expressing the hERG channel. Culture and harvest cells according to the automated patch-clamp system's specific protocols (e.g., QPatch or SyncroPatch).

-

System Setup: Prime the system with appropriate intracellular and extracellular solutions.

-

Cell Sealing: Cells are captured on the measurement chip, and a high-resistance "gigaseal" is formed.

-

Baseline Recording: Record the baseline hERG current using a specific voltage pulse protocol designed to elicit the characteristic tail current.

-

Compound Application: Apply the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[15] A vehicle control and a known hERG inhibitor (e.g., E-4031) are used as negative and positive controls, respectively.[15]

-

Data Acquisition: Record the hERG current after each compound application.

-

Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Determine the IC50 value from the resulting concentration-response curve.[19]

Chapter 3: Early ADME - Understanding Exposure

Toxicity is inextricably linked to exposure. Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for interpreting in vitro toxicity data and predicting in vivo behavior.

Metabolic Stability

This assay determines how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[20] The trifluoromethyl group is known to increase metabolic stability, but the pyridazine ring can be susceptible to metabolism.[2]

Recommended Assay: Liver Microsomal Stability Assay

-

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing enzymes like cytochrome P450s (CYPs).[20][21] The disappearance of the parent compound over time is measured.

-

Causality: A rapid disappearance indicates high metabolic instability and likely high hepatic clearance in vivo. This assay helps to differentiate between compounds that are inherently non-toxic and those that are simply cleared too quickly to exert a toxic effect.[22]

Protocol: Liver Microsomal Stability Assay

-

Preparation: Prepare an incubation mixture containing liver microsomes (human and rat, to assess species differences) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[20][21]

-

Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (typically at 1 µM).[21]

-

Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[21] Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the protein.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Chapter 4: Preliminary In Vivo Assessment

After a favorable in vitro profile is established, a limited in vivo study is necessary to understand the compound's effects in a whole organism.

Acute Oral Toxicity

This study provides information on the potential health hazards from a single, short-term oral exposure.[23] It helps in classifying the substance for hazard and informs dose selection for future studies.[23][24]

Recommended Study: Acute Toxic Class Method (OECD Test Guideline 423)

-

Principle: This is a stepwise procedure using a small number of animals (typically 3 per step) of a single sex (usually females).[25] Fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg) are used, and the outcome of one step determines the dose for the next step. The endpoint is the observation of mortality or clear signs of toxicity, which allows for classification of the substance into a GHS toxicity category.

-

Causality: This method uses fewer animals than the traditional LD50 test (OECD 401) while still providing sufficient information for hazard classification.[25] It prioritizes animal welfare by avoiding lethality as the primary endpoint where possible.

Protocol: OECD Test Guideline 423

-

Animal Selection: Use young adult rats of a single sex (females are preferred).[24] Animals should be acclimatized for at least 5 days.[26]

-

Dose Selection: Based on in vitro data and any in silico predictions, select a starting dose from the fixed levels (e.g., 300 mg/kg).

-

Dosing: Administer a single oral dose of the compound to a group of 3 animals.

-

Observation: Observe the animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days.[25][27] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.

-

Stepwise Procedure:

-

If 2 or 3 animals die at the starting dose, repeat the test at the next lower dose level.

-

If 0 or 1 animal dies, repeat the test at the next higher dose level.

-

The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, or clear toxicity is established).

-

-

Endpoint: The results allow for the classification of the substance into one of the GHS categories for acute toxicity. A full necropsy of all animals is performed at the end of the study.

Chapter 5: Data Integration and Interpretation

The true power of this tiered approach lies in the synthesis of all collected data. No single assay tells the whole story.

-

Connecting In Vitro to In Vivo: A compound with a low cytotoxicity IC50 (e.g., <10 µM) is a clear red flag. However, if that same compound has very high metabolic clearance, its in vivo toxicity might be low due to limited exposure. Conversely, a metabolically stable compound with a moderate hERG IC50 could be a significant risk.

-

Structure-Toxicity Relationships: The trifluoromethyl group can increase lipophilicity, which may correlate with hERG inhibition.[28] The pyridazine nitrogens are potential sites for metabolism, which could lead to the formation of reactive metabolites. Comparing the toxicity profiles of several analogues can reveal these structure-toxicity relationships and guide the design of safer compounds.

Data Summary

Quantitative data should be compiled into clear tables for easy comparison across different compounds in a series.

| Compound ID | Cytotoxicity IC50 (µM) | hERG IC50 (µM) | Metabolic Stability (t½, min) | Ames Test Result | Acute Oral Toxicity (GHS Category) |

| TFMP-001 | 8.5 | 12.3 | > 60 | Negative | Category 4 (300-2000 mg/kg) |

| TFMP-002 | > 50 | > 30 | 15 | Negative | Not Tested (Low Priority) |

| TFMP-003 | 25.1 | 2.1 | 45 | Negative | Not Tested (hERG Liability) |

Conclusion

The preliminary toxicity assessment of trifluoromethylated pyridazines is a dynamic and essential part of the drug discovery process. By employing an intelligent, tiered strategy that combines in vitro assays with early ADME profiling and limited in vivo testing, development teams can effectively identify and mitigate toxicological risks. This proactive approach not only satisfies regulatory expectations but also fosters a more efficient and scientifically sound path toward the development of safer, more effective medicines.

References

-

Title: Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains Source: MDPI URL: [Link]

-

Title: Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) Source: Semantic Scholar URL: [Link]

-

Title: Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action Source: NIH PMC URL: [Link]

-

Title: Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: NIH URL: [Link]

-

Title: The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods Source: PubMed URL: [Link]

-

Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

-

Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

-

Title: OECD Test Guideline 423 Source: National Toxicology Program URL: [Link]

-

Title: hERG toxicity assessment: Useful guidelines for drug design Source: PubMed URL: [Link]

-

Title: The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods Source: ResearchGate URL: [Link]

-

Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: ResearchGate URL: [Link]

-

Title: In Vitro Toxicology Assays Source: TME Scientific URL: [Link]

-

Title: In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research Source: Spandidos Publications URL: [Link]

-

Title: Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester Source: Royal Society of Chemistry URL: [Link]

-

Title: hERG screening using high quality electrophysiology assays Source: Metrion Biosciences URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: NIH PMC URL: [Link]

-

Title: hERG Screening Source: Creative Biolabs URL: [Link]

-

Title: In Vitro Toxicology Testing Source: Charles River Laboratories URL: [Link]

-

Title: An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software Source: NIH PMC URL: [Link]

-

Title: The Ames Test or Bacterial Reverse Mutation Test Source: Eurofins Australia URL: [Link]

-

Title: Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Source: Reddit URL: [Link]

-

Title: OECD Test Guideline 401 - Acute Oral Toxicity (1987) Source: National Toxicology Program URL: [Link]

-

Title: Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Source: ACS Publications URL: [Link]

-

Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

-

Title: The Trifluoromethyl Group in Medical Chemistry Source: ACS Publications URL: [Link]

-

Title: Acute Toxicity by OECD Guidelines Source: Slideshare URL: [Link]

-

Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

-

Title: The Ames Test Source: Columbia University URL: [Link]